molecular formula C3H7P B14262219 Allylphosphine CAS No. 189336-79-6

Allylphosphine

Cat. No.: B14262219
CAS No.: 189336-79-6
M. Wt: 74.06 g/mol
InChI Key: QHJWOSHIGFDANE-UHFFFAOYSA-N
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Description

It is characterized by the presence of an allyl group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylphosphine can be synthesized through several methods. One common approach involves the reaction of allyl halides with phosphine. For instance, the reaction of allyl bromide with phosphine in the presence of a base such as sodium hydride can yield this compound . Another method involves the use of Grignard reagents, where allylmagnesium bromide reacts with phosphorus trichloride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Allylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of allylphosphine involves its interaction with molecular targets through its phosphorus atom. The allyl group can participate in various chemical reactions, enabling the formation of different products. The specific pathways and targets depend on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

Properties

IUPAC Name

prop-2-enylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7P/c1-2-3-4/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWOSHIGFDANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336494
Record name (Prop-2-en-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189336-79-6
Record name (Prop-2-en-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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